An In-Depth Technical Guide to (Methanesulfonyl-phenethyl-amino)-acetic Acid: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to (Methanesulfonyl-phenethyl-amino)-acetic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Methanesulfonyl-phenethyl-amino)-acetic acid, also known by its synonym 2-(N-Phenethylmethylsulfonamido)acetic acid, is a synthetic organic compound that has garnered interest within the pharmaceutical and biochemical research communities. Its molecular structure, featuring a phenethylamine moiety linked to a methanesulfonyl group and an acetic acid side chain, suggests a potential for diverse biological activities. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential as a therapeutic agent, particularly in the realms of anti-inflammatory and analgesic drug development.
The core structure combines the pharmacologically significant phenethylamine backbone, known for its role in neurotransmission, with a sulfonamide functional group, a cornerstone in the development of a wide array of therapeutic agents.[1][2] The inclusion of the acetic acid group further enhances its potential for biological interactions and provides a handle for further chemical modifications. This unique combination of functional groups makes (Methanesulfonyl-phenethyl-amino)-acetic acid a compelling candidate for investigation in drug discovery programs.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for (Methanesulfonyl-phenethyl-amino)-acetic acid is not extensively available in public literature, we can infer its key properties based on its structural components and data from analogous compounds.
| Property | Value | Source |
| IUPAC Name | 2-(N-phenethylmethylsulfonamido)acetic acid | N/A |
| Synonyms | (Methanesulfonyl-phenethyl-amino)-acetic acid | N/A |
| CAS Number | 35839-52-2 | N/A |
| Molecular Formula | C₁₁H₁₅NO₄S | N/A |
| Molecular Weight | 257.31 g/mol | N/A |
| Appearance | Predicted to be a white to off-white solid | Inferred |
| Solubility | Predicted to be soluble in polar organic solvents and aqueous bases | Inferred |
| pKa | The carboxylic acid proton is predicted to have a pKa in the range of 3-5, typical for acetic acid derivatives. The sulfonamide proton is expected to be weakly acidic. | Inferred |
Synthesis and Characterization
A plausible and efficient synthetic pathway for (Methanesulfonyl-phenethyl-amino)-acetic acid can be designed as a three-step process, commencing with commercially available starting materials. This proposed synthesis is based on well-established organic chemistry reactions.
Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of (Methanesulfonyl-phenethyl-amino)-acetic acid.
Experimental Protocols
Step 1: Synthesis of N-Phenethylmethanesulfonamide
This initial step involves the reaction of phenethylamine with methanesulfonyl chloride to form the corresponding sulfonamide.
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Materials: Phenethylamine, methanesulfonyl chloride, pyridine (or another suitable base), and a suitable solvent like dichloromethane (DCM).
-
Procedure:
-
Dissolve phenethylamine in DCM and cool the solution in an ice bath.
-
Add pyridine to the solution.
-
Slowly add a solution of methanesulfonyl chloride in DCM to the reaction mixture with continuous stirring.
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Allow the reaction to warm to room temperature and stir for several hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with dilute acid, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-phenethylmethanesulfonamide.
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Purify the product by recrystallization or column chromatography.
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Causality: The use of a base like pyridine is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[3] The reaction is performed at a low temperature initially to control the exothermic nature of the acylation.
Step 2: Synthesis of Ethyl 2-(N-phenethylmethylsulfonamido)acetate
The second step is the alkylation of the sulfonamide with ethyl bromoacetate.
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Materials: N-Phenethylmethanesulfonamide, ethyl bromoacetate, a weak base such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like acetone or acetonitrile.
-
Procedure:
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Suspend N-phenethylmethanesulfonamide and potassium carbonate in the chosen solvent.
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Add ethyl bromoacetate to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
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After the reaction is complete, cool the mixture and filter off the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure.
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The resulting crude ester can be purified by column chromatography.
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Causality: A weak base is used to deprotonate the sulfonamide nitrogen, making it nucleophilic for the subsequent attack on the electrophilic carbon of ethyl bromoacetate.[4][5] Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 3: Synthesis of (Methanesulfonyl-phenethyl-amino)-acetic acid
The final step is the hydrolysis of the ester to the carboxylic acid.
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Materials: Ethyl 2-(N-phenethylmethylsulfonamido)acetate, a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), a mixture of water and a water-miscible organic solvent (e.g., tetrahydrofuran (THF) or methanol), and a dilute acid for neutralization.
-
Procedure:
-
Dissolve the ester in the solvent mixture.
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Add an aqueous solution of the base.
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Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
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Acidify the remaining aqueous solution with a dilute acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
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Causality: Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. The final acidification step is necessary to protonate the carboxylate salt and precipitate the desired product.
Characterization Techniques
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the phenethyl and acetic acid moieties, and the methyl protons of the methanesulfonyl group.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing the exact mass of the compound. The fragmentation pattern can also provide structural information.
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Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present in the molecule. Expected characteristic peaks include those for the C=O stretch of the carboxylic acid, the O-H stretch of the carboxylic acid, the S=O stretches of the sulfonamide, and the C-H stretches of the aromatic and aliphatic portions.[6][7]
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Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound.
Potential Biological and Pharmacological Activities
The structural features of (Methanesulfonyl-phenethyl-amino)-acetic acid suggest several potential biological activities, primarily centered around anti-inflammatory and analgesic effects.
Anti-inflammatory Activity
The sulfonamide moiety is a well-known pharmacophore in a number of anti-inflammatory drugs.[8][9] Notably, several selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib and valdecoxib, are sulfonamide derivatives.[9] The mechanism of these drugs involves the specific inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.[8][9] The methanesulfonyl group in the target molecule could potentially interact with the active site of COX-2 or other inflammatory mediators. Furthermore, some methanesulfonyl-containing compounds, like methylsulfonylmethane (MSM), have been shown to modulate the immune response by suppressing the expression of pro-inflammatory molecules such as iNOS and COX-2.[10]
Caption: Potential mechanism of anti-inflammatory action via COX-2 inhibition.
Analgesic Activity
Sulfonamide derivatives have also been investigated for their analgesic properties.[11] Some have been shown to possess antinociceptive effects, potentially through various mechanisms, including interactions with opioid pathways or modulation of other pain-related targets.[11] The phenethylamine core of the molecule is structurally related to endogenous neurotransmitters and could potentially interact with receptors in the central nervous system involved in pain perception.[1][12]
Other Potential Activities
The diverse functionalities within the molecule open up possibilities for other biological activities. For instance, sulfonamides are known to inhibit carbonic anhydrase, and this inhibition has been linked to various therapeutic effects.[13] The phenethylamine scaffold is a common feature in many psychoactive compounds, although the addition of the bulky and polar methanesulfonyl and acetic acid groups would significantly alter its properties and likely prevent it from crossing the blood-brain barrier to a significant extent.[1]
Future Directions and Research Opportunities
(Methanesulfonyl-phenethyl-amino)-acetic acid represents a promising scaffold for further investigation in drug discovery. The following are key areas for future research:
-
Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques.
-
In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including COX-1 and COX-2 enzymes, to determine its inhibitory activity and selectivity. Further screening against other inflammatory mediators and pain-related receptors would also be valuable.
-
In Vivo Efficacy Studies: If promising in vitro activity is observed, the compound should be evaluated in animal models of inflammation and pain to assess its in vivo efficacy, pharmacokinetics, and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the phenethyl, methanesulfonyl, and acetic acid moieties could provide valuable insights into the structural requirements for optimal activity and selectivity.
Conclusion
(Methanesulfonyl-phenethyl-amino)-acetic acid is a molecule of significant interest due to its unique combination of structural motifs known for their roles in biologically active compounds. While detailed experimental data is currently limited, a plausible synthetic pathway and a strong rationale for its potential anti-inflammatory and analgesic properties can be established based on the extensive literature on related sulfonamides and phenethylamines. This technical guide provides a solid foundation for researchers and drug development professionals to initiate further investigation into this promising compound, with the ultimate goal of potentially developing novel therapeutic agents.
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